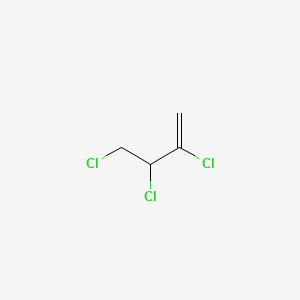
2,3,4-Trichloro-1-butene
概要
説明
2,3,4-Trichloro-1-butene is an organic compound with the molecular formula C₄H₅Cl₃. It is a colorless liquid at room temperature and is known for its use as an intermediate in the synthesis of various chemicals. The compound is characterized by the presence of three chlorine atoms attached to a butene backbone, making it a halogenated alkene.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,4-Trichloro-1-butene can be synthesized through the chlorination of 1-butene. The reaction typically involves the addition of chlorine gas to 1-butene in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor where 1-butene and chlorine gas are introduced simultaneously. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: 2,3,4-Trichloro-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH⁻), amines, or thiols.
Addition Reactions: The double bond in this compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X₂).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen chloride (HCl) or bromine (Br₂) in an inert solvent.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 2,3,4-trihydroxy-1-butene or corresponding amines and thiols.
Addition: Formation of 2,3,4-trichloro-1-bromo-butane or 2,3,4-trichloro-1-chloro-butane.
Oxidation: Formation of 2,3,4-trichloro-1,2-epoxybutane or 2,3,4-trichloro-1,2-diol.
科学的研究の応用
2,3,4-Trichloro-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chloroprene, a monomer for the production of synthetic rubber.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of various industrial chemicals and materials, including adhesives, sealants, and coatings.
作用機序
The mechanism of action of 2,3,4-trichloro-1-butene involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of chlorine atoms makes the compound highly reactive towards nucleophilic substitution and addition reactions. The double bond in the butene backbone allows for various addition reactions, leading to the formation of different products. The compound can also undergo oxidation, resulting in the formation of epoxides and diols, which are important intermediates in organic synthesis.
類似化合物との比較
1,2,3-Trichloropropane: Similar in structure but with a three-carbon backbone.
1,1,2-Trichloroethane: Contains three chlorine atoms but with a two-carbon backbone.
2,3-Dichloro-1-butene: Similar but with only two chlorine atoms.
Uniqueness: 2,3,4-Trichloro-1-butene is unique due to the specific positioning of its chlorine atoms on the butene backbone, which imparts distinct reactivity and chemical properties. This makes it particularly useful as an intermediate in the synthesis of more complex chemical compounds.
特性
IUPAC Name |
2,3,4-trichlorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3/c1-3(6)4(7)2-5/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUZDBPJFHQVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3 | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027474 | |
| Record name | 2,3,4-Trichloro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
| Record name | 2,3,4-Trichloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
60 °C @ 20 MM HG, 155-162 °C | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
63 °C, 63 °C c.c. | |
| Record name | 2,3,4-Trichloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
INSOL IN WATER; SOL IN BENZENE, CHLOROFORM, Solubility in water, g/100ml at 20 °C: 0.06 | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.3430 @ 20 °C/4 °C, 1.34 g/cm³ | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.88 [mmHg], Vapor pressure, Pa at 20 °C: 230 | |
| Record name | 2,3,4-Trichloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
2431-50-7 | |
| Record name | 2,3,4-Trichloro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trichloro-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 2,3,4-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4-Trichloro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trichlorobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L30TX16V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5878 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-52 °C | |
| Record name | 2,3,4-TRICHLORO-1-BUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0587 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of flow field control in the production of 2,3,4-Trichloro-1-butene?
A: The production of this compound (TCB) involves the chlorination of 1,3-dichloro-2-butene (DCB), a process where addition, substitution, and continuous reactions occur concurrently []. Achieving a high yield of TCB, the desired substitution product, necessitates efficient mixing of DCB and chlorine gas and effective heat dissipation []. Inadequate mixing and heat management can lead to a decrease in TCB selectivity. Research has demonstrated that manipulating the flow field within the reaction vessel significantly influences mixing performance, ultimately impacting the conversion rate and selectivity of TCB [].
Q2: How does an eccentric jet improve the synthesis of this compound?
A: Utilizing an eccentric jet in conjunction with a stirred tank reactor significantly enhances the chlorination process of DCB to produce TCB []. By strategically introducing the chlorine gas through an eccentric jet, researchers observed improved mixing of the reactants and more efficient heat dissipation compared to conventional stirring methods []. This optimized flow field, facilitated by the eccentric jet, leads to a higher yield of the desired product, TCB []. Specifically, when paired with a 5 cm pitched paddle disc agitator, the eccentric jet configuration demonstrated superior performance, boosting the TCB yield to 87.9% [].
Q3: What other chlorinated compounds are related to this compound?
A3: this compound belongs to a broader family of chlorinated hydrocarbons. The provided research mentions several related compounds, including:
- Chloropropanes: This group encompasses various compounds with varying chlorine atom numbers, such as 2-chloropropane, 1,2-dichloropropane, and 1,2,3-trichloropropane [].
- Chlorobutanes: Similar to chloropropanes, chlorobutanes include molecules like 1-chlorobutane, tert-butyl chloride, and 1,4-dichlorobutane [].
- Chlorobutenes: This category includes isomers of dichlorobutadiene and other chlorinated butene derivatives like 1,4-dichloro-2-butene and 3,4-dichloro-1-butene [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
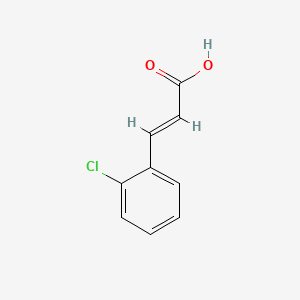
![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)
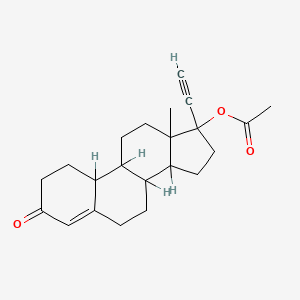
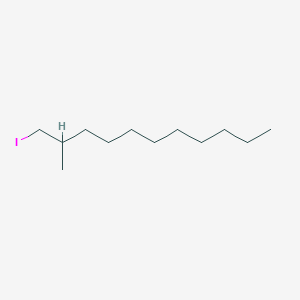
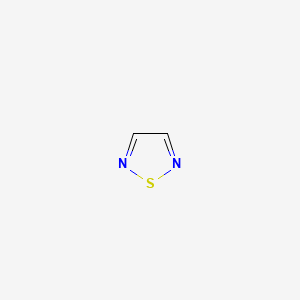
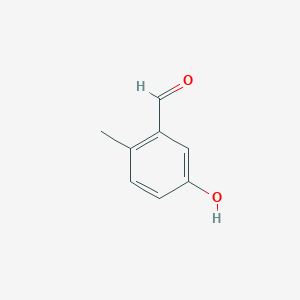
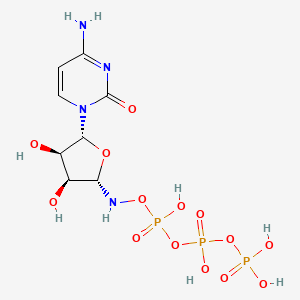
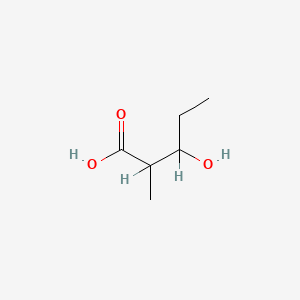
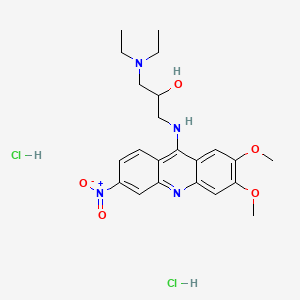
![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)

